molecular formula C9H9FO2S B1353648 3-[(2-Fluorophenyl)thio]propanoic acid

3-[(2-Fluorophenyl)thio]propanoic acid

Cat. No.: B1353648
M. Wt: 200.23 g/mol
InChI Key: JPMXZLIXJBBIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Fluorophenyl)thio]propanoic acid is a useful research compound. Its molecular formula is C9H9FO2S and its molecular weight is 200.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9FO2S

Molecular Weight

200.23 g/mol

IUPAC Name

3-(2-fluorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H9FO2S/c10-7-3-1-2-4-8(7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)

InChI Key

JPMXZLIXJBBIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)SCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Fluorothiophenol (5.0 g, 39 mmol) was dissolved in tetrahydrofuran (50 ml) under a nitrogen atmosphere. Triethylamine (3.94 g, 5.33 ml, 85.8 mmol) was added. Acrylic acid (2.81 g, 2.67 ml, 39 mmol) was dissolved in tetrahydrofuran and added dropwise to the reaction solution over 2 h at room temperature. The mixture was stirred at room temperature overnight. 1M Hydrochloric acid (50 ml) was added and the phases were separated. The aqueous phase was washed with ethyl acetate (2×50 ml). The combined organic phases were dried over magnesium sulphate, filtered and concentrated under vacuum. A yellow oil was obtained which solidified upon storage at room temperature. The solid was triturated with hexane, filtered and dried under vacuum. The title compound was isolated as an off-white solid (4.19 g, 20.9 mmol, 54%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.33 mL
Type
reactant
Reaction Step Two
Quantity
2.67 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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